molecular formula C23H30O3 B6292410 4'-Octyloxy-biphenyl-4-carboxylic acid ethyl ester CAS No. 61922-31-4

4'-Octyloxy-biphenyl-4-carboxylic acid ethyl ester

Cat. No.: B6292410
CAS No.: 61922-31-4
M. Wt: 354.5 g/mol
InChI Key: BXPMEKJOVCPRAB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4’-Octyloxy-biphenyl-4-carboxylic acid ethyl ester typically involves the reaction of 4’-Octyloxy-biphenyl-4-carboxylic acid with ethanol in the presence of a catalyst. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol under acidic conditions to form the ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4’-Octyloxy-biphenyl-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases for hydrolysis and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

4’-Octyloxy-biphenyl-4-carboxylic acid ethyl ester can be compared with other similar compounds, such as:

The uniqueness of 4’-Octyloxy-biphenyl-4-carboxylic acid ethyl ester lies in its ester functionality, which allows for hydrolysis and other reactions that are not possible with the nitrile or carboxylic acid analogs.

Properties

IUPAC Name

ethyl 4-(4-octoxyphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O3/c1-3-5-6-7-8-9-18-26-22-16-14-20(15-17-22)19-10-12-21(13-11-19)23(24)25-4-2/h10-17H,3-9,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPMEKJOVCPRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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